molecular formula C6H19N4P B1586882 Imino-tris(dimethylamino)phosphorane CAS No. 49778-01-0

Imino-tris(dimethylamino)phosphorane

Cat. No. B1586882
Key on ui cas rn: 49778-01-0
M. Wt: 178.22 g/mol
InChI Key: GKTNLYAAZKKMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06090980

Procedure details

In a 5-l reactor fitted with a stirrer, a thermometer and a dropping funnel, 1.60 kg of tetrahydrofuran were weighed, followed by the addition of 250 g (1.16 mol) of aminotris(dimethylamino)phosphonium chloride. The contents were heated to 55° C., at which 2.29 kg of a 5.6 wt. % aqueous solution of barium hydroxide, said solution containing 0.83 mol (equivalent to 1.1 gram equivalents based on the chloride) of barium hydroxide, were added dropwise over 20 minutes. After completion of the dropwise addition, the resulting mixture was stirred at the same temperature for 30 minutes and was then allowed to cool down to room temperature in about 30 minutes. Iminotris(dimethylamino)phosphorane was formed with a reaction yield of 99 mol %.
Name
aminotris(dimethylamino)phosphonium chloride
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.6 kg
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[NH2:2][P+:3]([N:10]([CH3:12])[CH3:11])([N:7]([CH3:9])[CH3:8])[N:4]([CH3:6])[CH3:5].[OH-].[Ba+2].[OH-].[Cl-]>O1CCCC1>[NH:2]=[P:3]([N:4]([CH3:6])[CH3:5])([N:10]([CH3:12])[CH3:11])[N:7]([CH3:9])[CH3:8] |f:0.1,2.3.4|

Inputs

Step One
Name
aminotris(dimethylamino)phosphonium chloride
Quantity
250 g
Type
reactant
Smiles
[Cl-].N[P+](N(C)C)(N(C)C)N(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ba+2].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ba+2].[OH-]
Step Five
Name
Quantity
1.6 kg
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 5-l reactor fitted with a stirrer
ADDITION
Type
ADDITION
Details
containing 0.83 mol (equivalent to 1.1 gram equivalents
ADDITION
Type
ADDITION
Details
were added dropwise over 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N=P(N(C)C)(N(C)C)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.